molecular formula C8H11F2NO4 B2550977 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate CAS No. 2173991-59-6

6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate

Cat. No.: B2550977
CAS No.: 2173991-59-6
M. Wt: 223.17 g/mol
InChI Key: OLXQWYBWQLIOCQ-UHFFFAOYSA-N
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Description

6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate is a chemical compound with the molecular formula C14H20F4N2O4 and a molecular weight of 356.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a seven-membered ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate typically involves the reaction of 6,6-Difluoro-1-azaspiro[3.3]heptane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites of proteins, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-1-azaspiro[3.3]heptane oxalic acid
  • 2-Oxa-6-azaspiro[3.3]heptane hemioxalate

Uniqueness

6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which enhance its chemical stability and reactivity.

Properties

CAS No.

2173991-59-6

Molecular Formula

C8H11F2NO4

Molecular Weight

223.17 g/mol

IUPAC Name

6,6-difluoro-1-azaspiro[3.3]heptane;oxalic acid

InChI

InChI=1S/C6H9F2N.C2H2O4/c7-6(8)3-5(4-6)1-2-9-5;3-1(4)2(5)6/h9H,1-4H2;(H,3,4)(H,5,6)

InChI Key

OLXQWYBWQLIOCQ-UHFFFAOYSA-N

SMILES

C1CNC12CC(C2)(F)F.C1CNC12CC(C2)(F)F.C(=O)(C(=O)O)O

Canonical SMILES

C1CNC12CC(C2)(F)F.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

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